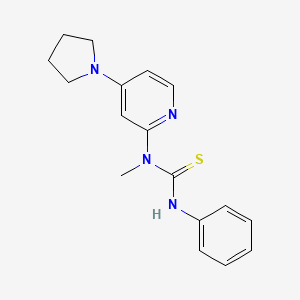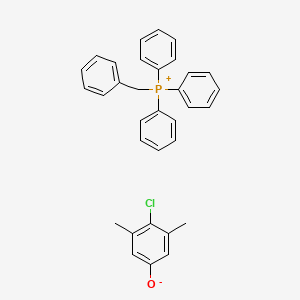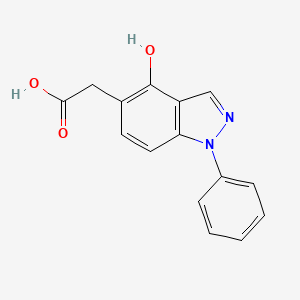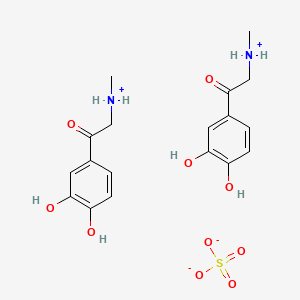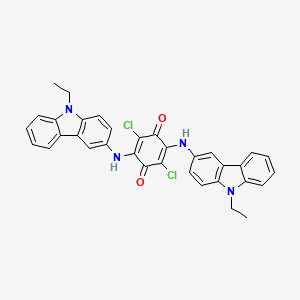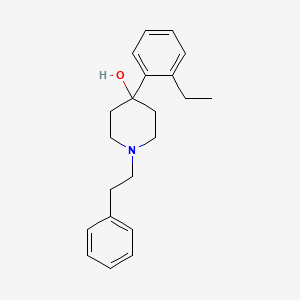
4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl- is a chemical compound that belongs to the class of piperidinol derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The structure of 4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl- consists of a piperidinol ring substituted with an o-ethylphenyl group and a phenethyl group, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl- typically involves the reaction of piperidinol with o-ethylphenyl and phenethyl reagents under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rate, ensuring consistent product quality and yield. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, helps to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base catalyst.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives with different functional groups.
Scientific Research Applications
4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxypiperidine
- 3-Hydroxypiperidine
- 4-Methyl-4-hydroxypiperidine
- 3-Acetoxypiperidine
- 4-Acetoxypiperidine
- 4-Propionoxypiperidine
Uniqueness
Compared to similar compounds, 4-Piperidinol, 4-(o-ethylphenyl)-1-phenethyl- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
95289-28-4 |
|---|---|
Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-(2-ethylphenyl)-1-(2-phenylethyl)piperidin-4-ol |
InChI |
InChI=1S/C21H27NO/c1-2-19-10-6-7-11-20(19)21(23)13-16-22(17-14-21)15-12-18-8-4-3-5-9-18/h3-11,23H,2,12-17H2,1H3 |
InChI Key |
RDLMKOCVDWSMAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2(CCN(CC2)CCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


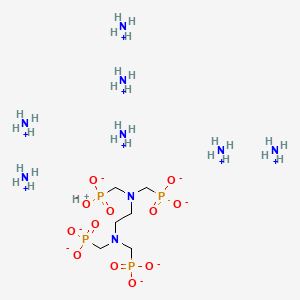


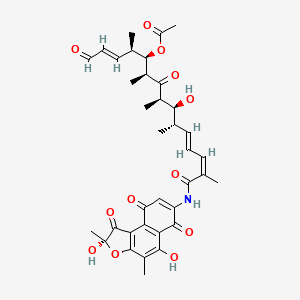
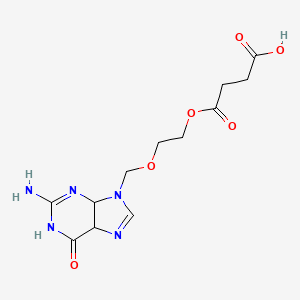
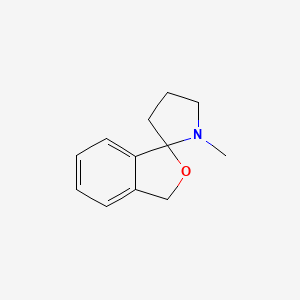
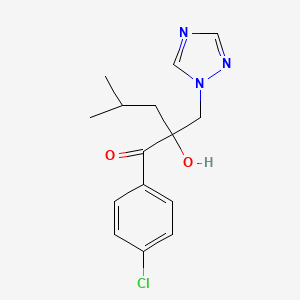
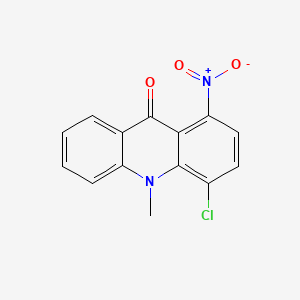
![4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12692817.png)
